molecular formula C16H20N2O2S B14566839 N-Cyclohexyl-4-(2-nitroprop-1-en-1-yl)benzene-1-carbothioamide CAS No. 61732-69-2

N-Cyclohexyl-4-(2-nitroprop-1-en-1-yl)benzene-1-carbothioamide

Cat. No.: B14566839
CAS No.: 61732-69-2
M. Wt: 304.4 g/mol
InChI Key: ZDOQKNFZSRXHHB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(2-nitroprop-1-en-1-yl)benzene-1-carbothioamide is a chemical compound with the molecular formula C16H20N2O2S. This compound is known for its unique structure, which includes a cyclohexyl group, a nitroprop-1-en-1-yl group, and a benzene-1-carbothioamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-(2-nitroprop-1-en-1-yl)benzene-1-carbothioamide typically involves the reaction of cyclohexylamine with 4-(2-nitroprop-1-en-1-yl)benzene-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-(2-nitroprop-1-en-1-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

N-Cyclohexyl-4-(2-nitroprop-1-en-1-yl)benzene-1-carbothioamide is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-(2-nitroprop-1-en-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbothioamide group can form strong interactions with various biomolecules. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-2-nitropropene: Similar in structure but lacks the cyclohexyl and carbothioamide groups.

    N-Cyclohexyl-4-nitrobenzene-1-carbothioamide: Similar but without the nitroprop-1-en-1-yl group.

Uniqueness

N-Cyclohexyl-4-(2-nitroprop-1-en-1-yl)benzene-1-carbothioamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61732-69-2

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-cyclohexyl-4-(2-nitroprop-1-enyl)benzenecarbothioamide

InChI

InChI=1S/C16H20N2O2S/c1-12(18(19)20)11-13-7-9-14(10-8-13)16(21)17-15-5-3-2-4-6-15/h7-11,15H,2-6H2,1H3,(H,17,21)

InChI Key

ZDOQKNFZSRXHHB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(=S)NC2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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